molecular formula C11H7Cl2NO2S B254398 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid

4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid

Cat. No. B254398
M. Wt: 288.1 g/mol
InChI Key: IVDNVGTYTWMJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid, commonly known as MDCT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potential drug candidate for various diseases, including cancer, inflammation, and bacterial infections.

Mechanism of Action

The mechanism of action of MDCT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. MDCT has also been found to inhibit the expression of pro-inflammatory cytokines, which play a crucial role in the development of inflammation.
Biochemical and Physiological Effects:
MDCT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. MDCT has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

MDCT has several advantages for lab experiments. It is a synthetic compound, which means that its structure and purity can be precisely controlled. MDCT is also relatively easy to synthesize, making it readily available for research purposes. However, MDCT has some limitations, including its solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research include the modification of MDCT's structure and investigation of its potential as a treatment for other diseases.

Synthesis Methods

MDCT can be synthesized by the reaction of 3,4-dichlorobenzylamine and 2-bromo-4-methylthiazole-5-carboxylic acid in the presence of a base. This reaction results in the formation of MDCT as a white solid.

Scientific Research Applications

MDCT has shown potential in various scientific research applications. It has been studied for its anticancer activity, anti-inflammatory properties, and antibacterial effects. MDCT has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid

Molecular Formula

C11H7Cl2NO2S

Molecular Weight

288.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)

InChI Key

IVDNVGTYTWMJSV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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